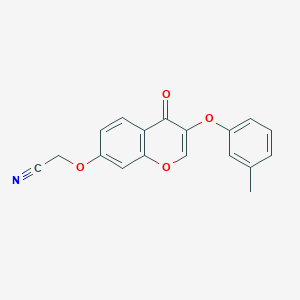
C18H13NO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H13NO4 Stealthin C It is a complex organic molecule with a molecular weight of 30730 g/mol Stealthin C is characterized by its unique structure, which includes an amino group, hydroxyl groups, and a benzo[b]fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stealthin C typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the benzo[b]fluorene core: This can be achieved through a series of cyclization reactions involving aromatic compounds.
Introduction of functional groups: Amino and hydroxyl groups are introduced through substitution reactions. For example, nitration followed by reduction can introduce an amino group, while hydroxyl groups can be added through hydroxylation reactions.
Final assembly: The final steps involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of Stealthin C may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Safety and environmental considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
Stealthin C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Amines and reduced aromatic compounds.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Stealthin C has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Stealthin C involves its interaction with specific molecular targets. For instance:
Enzyme inhibition: Stealthin C can inhibit certain enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
DNA interaction: Stealthin C can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Hallacridone: Another compound with a similar benzo[b]fluorene core but different functional groups.
7-Benzyloxymethyloxy-3-cyanocoumarin: A compound with a similar molecular formula but different structure.
Uniqueness
Stealthin C is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-3-2-4-14(9-12)23-17-11-22-16-10-13(21-8-7-19)5-6-15(16)18(17)20/h2-6,9-11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMSZRFNLVFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid](/img/structure/B7746530.png)
![4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B7746546.png)
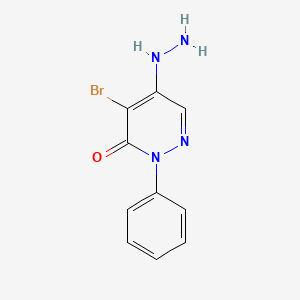
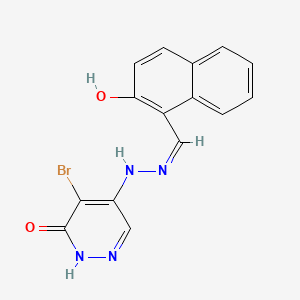

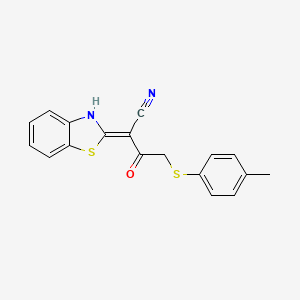
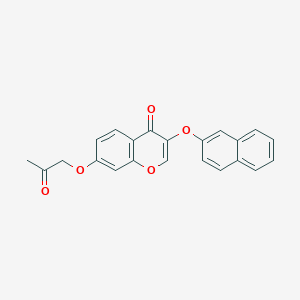
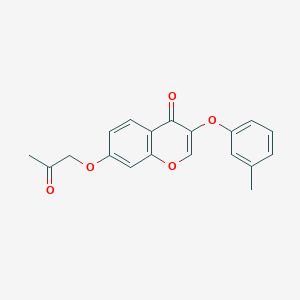
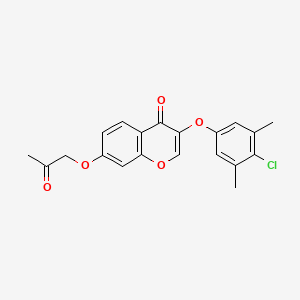
![2-[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746592.png)
![2-[3-(3-Methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B7746608.png)
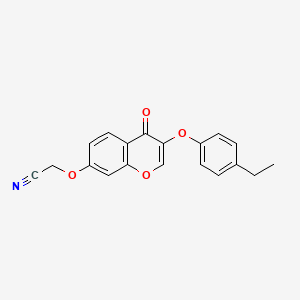
![Ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746615.png)
![5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7746622.png)
